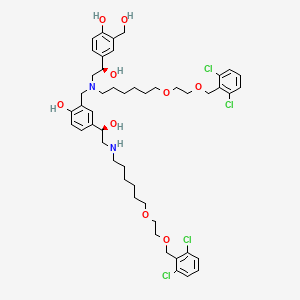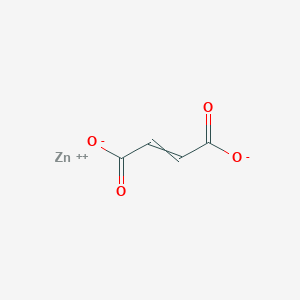![molecular formula C31H51NO2Sn B13855320 (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a tributylstannyl group and a p-tolyl group in its structure suggests its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the p-tolyl group, and the addition of the tributylstannyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions. The use of automated synthesis platforms could also streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tributylstannyl group or to reduce other functional groups within the molecule.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler bicyclic amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[321]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into the design of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its ability to form stable complexes with metal ions could be exploited in the design of metal-based drugs or diagnostic agents.
Industry
In industry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The tributylstannyl group can also participate in organometallic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is similar to other bicyclic compounds with stannyl groups, such as tributyltin hydride and tributyltin chloride.
Other bicyclic amines: Compounds like tropane and its derivatives share a similar bicyclic structure but differ in their functional groups.
Uniqueness
What sets this compound apart is its combination of a bicyclic core with a tributylstannyl group. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C31H51NO2Sn |
|---|---|
Poids moléculaire |
588.5 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-[(E)-3-tributylstannylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H24NO2.3C4H9.Sn/c1-4-11-20-15-9-10-17(20)18(19(21)22-3)16(12-15)14-7-5-13(2)6-8-14;3*1-3-4-2;/h1,4-8,15-18H,9-12H2,2-3H3;3*1,3-4H2,2H3;/t15-,16+,17+,18-;;;;/m0..../s1 |
Clé InChI |
IYOBVSSICDHLFI-VCBLYQLOSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)/C=C/CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)C)C(=O)OC |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CCN1C2CCC1C(C(C2)C3=CC=C(C=C3)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
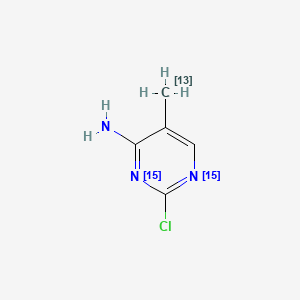



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
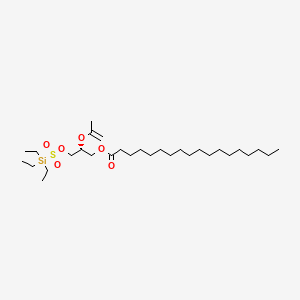
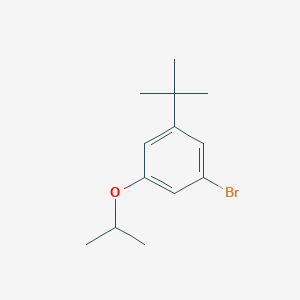
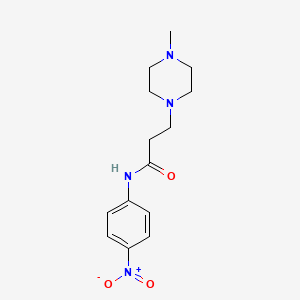

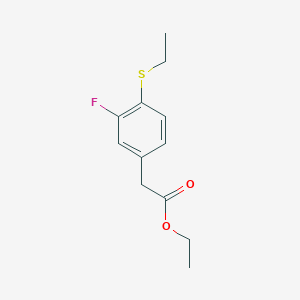
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
